molecular formula C17H13FN2O2S B2815926 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile CAS No. 1207002-47-8

4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Cat. No.: B2815926
CAS No.: 1207002-47-8
M. Wt: 328.36
InChI Key: HZOCWCIOCQILRL-UHFFFAOYSA-N
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Description

4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a chemical compound with the CAS Registry Number 1207002-47-8 . Its molecular formula is C17H13FN2O2S, and it has a molecular weight of approximately 328.36 g/mol . This benzothiazine derivative is part of a class of bicyclic compounds that are of significant interest in medicinal chemistry and pharmaceutical research . The compound is offered for research and development purposes and is available in various quantities to suit laboratory-scale experiments . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c1-11-5-12(2)7-14(6-11)20-10-15(9-19)23(21,22)17-4-3-13(18)8-16(17)20/h3-8,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOCWCIOCQILRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves the reaction of 2-aminobenzenesulfonamides with trimethyl orthoacetate. The process begins with the reduction of the nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide to form the corresponding 2-aminobenzenesulfonamides. These intermediates are then reacted with trimethyl orthoacetate to yield the desired thiazine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in the case of disease treatment .

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison

Compound Substituent Position/Type Price (USD/mg, 2023) Availability (Life Chemicals)
4-(3,5-dimethylphenyl)-6-fluoro-... 3,5-dimethylphenyl Not reported Not listed
4-(2-bromo-4-methylphenyl)-6-fluoro-... 2-bromo-4-methylphenyl $5.4–$5.9* Available (1–15 mg)

*Price calculated from (e.g., $54 for 10 mg ≈ $5.4/mg).

Electronic and Functional Comparisons

While direct data on the target compound’s electronic properties are unavailable, insights can be inferred from structurally related benzothiazine and carbazole derivatives:

  • PXZ-Mes3B and DAC-Mes3B (): These phenoxazine- and carbazole-based emitters share aryl-boryl substituents and demonstrate high external quantum efficiency (EQE up to 22.8% for PXZ-Mes3B). The dimethylphenyl group in the target compound may similarly enhance charge transport or stability, though its fluorine and cyano groups likely reduce π-conjugation compared to Mes3B-based emitters .

Biological Activity

The compound 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile represents a class of synthetic organic molecules known for their diverse biological activities. This compound, characterized by its complex benzothiazine core and various substituents, has garnered attention in medicinal chemistry for its potential pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H22FNO3SC_{25}H_{22}FNO_3S, and its molecular weight is approximately 435.5 g/mol. The presence of a fluoro group and a dioxo functionality contributes to its chemical reactivity and biological interactions. Below is a summary of its structural characteristics:

PropertyValue
Molecular FormulaC25H22FNO3SC_{25}H_{22}FNO_3S
Molecular Weight435.5 g/mol
Functional GroupsDioxido, Fluoro, Ketone

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities including:

  • Antimicrobial Effects : Studies have shown that benzothiazine derivatives can possess antimicrobial properties, potentially inhibiting bacterial growth.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
  • Anticancer Activity : Preliminary studies suggest that this compound could interfere with cancer cell proliferation through various mechanisms.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with cellular receptors, affecting signaling pathways.
  • Gene Expression Regulation : It might influence the expression of genes related to cell survival and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazine derivatives:

  • Antimicrobial Activity : A study demonstrated that related benzothiazine compounds exhibited significant antibacterial effects against various strains of bacteria. This suggests potential applications in treating bacterial infections.
  • Neuroprotective Effects : Research involving chemically-induced seizure models indicated that benzothiazine derivatives could provide neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress .

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for optimizing its efficacy. Techniques employed in such studies include:

  • Molecular Docking : This computational method predicts how the compound binds to specific biological targets.
  • In Vitro Assays : These experiments assess the biological activity in controlled environments, providing insight into the compound's pharmacodynamics.

Q & A

Q. Advanced Research Focus

  • SCXRD Analysis : Resolve crystal packing motifs and quantify intermolecular distances (e.g., centroid-to-centroid distances for aromatic rings).
  • Hirshfeld Surface Analysis : Visualize and quantify non-covalent interactions (e.g., C–H···O, F···H contacts) using CrystalExplorer software.
  • DFT-Based Dimer Calculations : Compute interaction energies for observed packing patterns .

How can machine learning (ML) models predict novel derivatives with enhanced properties?

Advanced Research Focus
Data-Driven Workflow :

Dataset Curation : Compile experimental/reactivity data from analogous benzothiazine derivatives.

Feature Selection : Include descriptors like Hammett σ constants, molar refractivity, and topological polar surface area (TPSA).

Model Training : Use random forest or gradient-boosted regression to predict properties (e.g., solubility, bioactivity).

Validation : External testing with leave-one-out cross-validation (LOOCV) .

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